molecular formula C13H16FNO2 B1523726 benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate CAS No. 1932288-21-5

benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate

Cat. No. B1523726
CAS RN: 1932288-21-5
M. Wt: 237.27 g/mol
InChI Key: NDVBOSIQTJVVNB-NWDGAFQWSA-N
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Description

Benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate is a chemical compound. It contains a total of 34 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .


Molecular Structure Analysis

The molecule has a complex structure with a total of 34 bonds. It includes 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .

Scientific Research Applications

Histone Deacetylase Inhibitor Applications

Benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate is a structural component of certain carbamate compounds, and while the specific compound does not appear extensively in the literature, carbamates in general are well-documented for their varied applications in scientific research. One significant application is found in the field of histone deacetylase inhibitors, as seen with MS-275 (3-pyridylmethyl N-{4-[(2-aminophenyl)carbamoyl]benzyl}carbamate). MS-275 is studied for its pharmacological and biological properties, particularly its role in treating advanced solid malignancies and lymphomas. It's demonstrated antitumor activity and biological relevance in plasma concentrations, showcasing the potential therapeutic applications of carbamate-based compounds in oncology and other fields (Gore et al., 2008).

Neuroprotective Applications

Carbamate compounds also show potential in neuroprotective treatments. For instance, N-carbamylglutamate (NCG) has been effectively used to treat acute neonatal hyperammonaemia in a patient with methylmalonic aciduria (MMA), demonstrating the capability of certain carbamate structures to provide critical care in acute medical scenarios (Yap et al., 2016).

Antiparasitic and Antimicrobial Applications

Carbamates like mebendazole and albendazole, known as benzoimidazole carbamates, have been used in treating hydatid cysts, showing degenerative modifications in affected cysts and demonstrating the compounds' efficacy against parasitic infections. The treatment outcomes vary based on the age of the cysts, the patient's age, the cysts' localization, and their morphological characteristics, illustrating the nuanced applications of carbamate compounds in antiparasitic treatments (Teggi et al., 1993).

properties

IUPAC Name

benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVBOSIQTJVVNB-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1NC(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1NC(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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